molecular formula C18H19F3N4O2 B2495168 2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine CAS No. 2380060-31-9

2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2495168
CAS No.: 2380060-31-9
M. Wt: 380.371
InChI Key: CNBCODCSFFLJNC-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a trifluoromethylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethylpyridine moiety and exhibit similar chemical properties.

    Piperidine Derivatives: Compounds with a piperidine ring, which may have comparable biological activities.

Uniqueness

2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is unique due to its combination of a pyrazine ring, piperidine moiety, and trifluoromethylpyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-24-15(10-23-12)17(26)25-7-4-13(5-8-25)11-27-16-14(18(19,20)21)3-2-6-22-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCODCSFFLJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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